molecular formula C21H20N4O3S B2703740 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 877779-38-9

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2703740
M. Wt: 408.48
InChI Key: LEYAWLYPJDTGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Compounds structurally related to the target chemical have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For example, derivatives of pyrido[1,2-a]pyrimidin-4-one, synthesized via nucleophilic substitution reactions, showed promising activities in inhibiting the proliferation of several cancer cell lines. These findings underscore the potential of such compounds in cancer research and drug development (Mallesha et al., 2012).

Anti-HIV Properties

Research on pyrimidin-4(3H)-one derivatives revealed virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1). This suggests that compounds with similar structures could play a role in developing new antiviral therapies, highlighting their importance in addressing global health challenges (Novikov et al., 2004).

Crystal Structure Analysis

Studies on the crystal structures of aminopyrimidine sulfonate and carboxylate interactions provide insights into the molecular configurations and potential interactions of related compounds. Understanding these structures is crucial for drug design and the development of new materials (Balasubramani et al., 2007).

Fluorescent Molecular Probes

Derivatives of 2,5-diphenyloxazoles have been developed as new fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence. These compounds, through intramolecular charge transfer, serve as potential tools for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Antimicrobial Activity

Research on heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial activity. Novel compounds synthesized for this purpose could offer new solutions to combat bacterial infections, contributing to the ongoing search for more effective antimicrobial agents (Azab et al., 2013).

properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-4-24-19(22)17(29(27,28)15-9-8-13(2)14(3)11-15)12-16-20(24)23-18-7-5-6-10-25(18)21(16)26/h5-12,22H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYAWLYPJDTGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

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